molecular formula C14H15BrN2O2 B12913462 4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88094-60-4

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12913462
CAS No.: 88094-60-4
M. Wt: 323.18 g/mol
InChI Key: BWASJEHATDYYMH-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-ethylpyridazin-3(2H)-one, followed by the introduction of the 4-methylphenylmethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylaniline: Shares the bromine and ethyl groups but lacks the pyridazinone structure.

    4-Bromo-2-methylphenol: Contains the bromine and methyl groups but differs in the core structure.

    4-(4-Bromo-3,5-dimethylphenoxy)tetrahydro-2H-thiopyran: Similar in having a bromine atom but differs significantly in the overall structure.

Uniqueness

4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

88094-60-4

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

4-bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H15BrN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3

InChI Key

BWASJEHATDYYMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Br

Origin of Product

United States

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